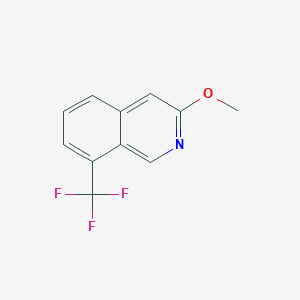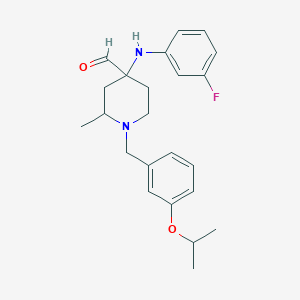
4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid (FPCPA) is a potent inhibitor of the enzyme tyrosine hydroxylase (TH). It has been used in scientific research to study the role of TH in the regulation of catecholamine synthesis and metabolism. FPCPA has been used in a variety of biochemical and physiological experiments, and its potential applications are numerous.
Wissenschaftliche Forschungsanwendungen
Synthesis and Manufacturing
Research highlights the synthesis of related compounds like 2-Fluoro-4-bromobiphenyl, which is a key intermediate in manufacturing anti-inflammatory materials, showcasing the importance of fluoro-carbonyl compounds in pharmaceutical manufacturing (Qiu et al., 2009).
Biodegradation of Aromatic Compounds
Studies on Escherichia coli's ability to use aromatic compounds as carbon and energy sources reflect the environmental and biotechnological relevance of managing aromatic compound biodegradation. This insight is pivotal for environmental science, focusing on microbial pathways to handle pollution from aromatic chemicals (Díaz et al., 2001).
Chemical Chaperones in Biomedical Research
4-Phenylbutyric acid, another aromatic compound, serves as a chemical chaperone to prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress. This has significant implications for understanding diseases caused by protein misfolding and for developing therapeutic strategies (Kolb et al., 2015).
Fluorescent Chemosensors
Derivatives of aromatic compounds, like 4-Methyl-2,6-diformylphenol, have been developed as chemosensors for detecting various analytes, including metal ions and neutral molecules. This application is crucial for analytical chemistry, environmental monitoring, and diagnostic medicine (Roy, 2021).
Antimicrobial and Diagnostic Applications
Phenylcarbonic acids (PCAs) have been identified for their bioregulatory activity, affecting both bacteria and eukaryotic cells. Research into these compounds holds promise for developing new therapeutic strategies based on the regulation of microbial metabolites, indicating the potential antimicrobial and diagnostic applications of aromatic acids (Beloborodova et al., 2013).
Toxicology and Environmental Health
The study of herbicide toxicity, such as the research on 2,4-D herbicide, underscores the importance of understanding the environmental and health impacts of aromatic compounds. This is crucial for assessing risks and developing safer agricultural practices (Zuanazzi et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-Fluoro-4-carbonylbenzoic acid", "Benzene", "Bromine", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Sulfuric acid", "Acetic anhydride", "Phenylacetic acid" ], "Reaction": [ "Step 1: Bromination of benzene using bromine and sulfuric acid to yield bromobenzene", "Step 2: Friedel-Crafts acylation of bromobenzene with 3-Fluoro-4-carbonylbenzoic acid using aluminum chloride as a catalyst to yield 4-(3-Fluoro-4-carbonylphenyl)benzoic acid", "Step 3: Reduction of 4-(3-Fluoro-4-carbonylphenyl)benzoic acid using sodium borohydride to yield 4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid", "Step 4: Esterification of phenylacetic acid with acetic anhydride using sulfuric acid as a catalyst to yield phenylacetic anhydride", "Step 5: Hydrolysis of phenylacetic anhydride using sodium hydroxide and sodium bicarbonate to yield phenylacetic acid", "Step 6: Coupling of 4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid with phenylacetic acid using sodium hydroxide and sodium chloride to yield the target compound" ] } | |
| 1365272-55-4 | |
Molekularformel |
C15H11FO3 |
Molekulargewicht |
258.2444432 |
Synonyme |
4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-epsilon-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)-L-lysine](/img/structure/B1143940.png)
![3-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1143942.png)

![3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1143951.png)

![3-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1143953.png)
